molecular formula C16H22ClNO2 B1670350 [(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]-propan-2-ylazanium;chloride CAS No. 13071-11-9

[(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]-propan-2-ylazanium;chloride

Numéro de catalogue: B1670350
Numéro CAS: 13071-11-9
Poids moléculaire: 295.80 g/mol
Clé InChI: ZMRUPTIKESYGQW-PFEQFJNWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Trajectory of Beta-Adrenergic Antagonist Research

The journey toward the development of beta-adrenergic antagonists, or beta-blockers, is a landmark in 20th-century pharmacology. The foundation was laid in 1948 when Raymond P. Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β) adrenoceptors. nih.gov This theory suggested that catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) produced their effects by interacting with these specific receptors, with β-receptors primarily mediating inhibitory functions like vasodilation and an excitatory effect on the heart muscle. nih.gov

Building on Ahlquist's theory, Sir James Black and his team in the United Kingdom sought to develop a compound that could block these beta-receptors to reduce the heart's oxygen demand, a potential treatment for angina pectoris. researchgate.net This research led to the synthesis of the first beta-blockers. The initial compound, dichloroisoproterenol (B1670464) (DCI), was discovered in the 1950s and shown to block the effects of sympathomimetic amines, but it had no clinical utility. nih.gov A subsequent modification led to pronethalol in 1962, the first beta-blocker to be used clinically. nih.gov However, concerns about toxicity limited its use. nih.gov

The breakthrough came in 1964 with the synthesis of propranolol (B1214883). drugbank.com Launched commercially shortly after, propranolol proved to be more potent and have fewer side effects than its predecessor. nih.gov It revolutionized the treatment of angina and was soon found to be effective for a wide range of cardiovascular conditions, including hypertension, cardiac arrhythmias, and myocardial infarction. researchgate.netscilit.com The development of propranolol and the elucidation of the principles of beta-blockade earned Sir James Black the Nobel Prize in Medicine in 1988. researchgate.net This pioneering work paved the way for the development of subsequent generations of beta-blockers with more specific properties. nih.govnih.gov

Table 1: Key Milestones in Beta-Adrenergic Antagonist Research

Year Event Significance
1948 Raymond P. Ahlquist publishes his findings on α- and β-adrenoceptors. nih.gov Provided the theoretical basis for the selective blockade of adrenergic effects.
1958 Dichloroisoproterenol (DCI) is described. drugbank.com First compound identified as a β-antagonist, though not clinically useful. nih.gov
1962 Pronethalol is introduced. nih.gov The first clinically used beta-blocker, but its application was limited by toxicity concerns. nih.gov
1964 Propranolol is synthesized by Sir James Black's team. drugbank.com Became the first highly successful and widely used beta-blocker, revolutionizing cardiovascular medicine. researchgate.net
1988 Sir James Black is awarded the Nobel Prize in Medicine. researchgate.net Recognized the profound impact of his work on drug development, including propranolol.

Enantiomeric Significance in Propranolol Pharmacology

Propranolol is a chiral molecule and is synthesized and administered as a racemic mixture, meaning it consists of a 50:50 mixture of two non-superimposable mirror-image isomers, or enantiomers. wikipedia.orgresearchgate.net These enantiomers are designated as (S)-(-)-propranolol (also known as espropranolol or levopropranolol) and (R)-(+)-propranolol (dexpropranolol). Although chemically identical in terms of atomic composition and connectivity, their different three-dimensional arrangements cause them to interact differently with the chiral environment of biological systems, such as receptors and enzymes. drugbank.com

The pharmacological activity of racemic propranolol is predominantly attributed to one of its enantiomers. The (S)-(-)-enantiomer is responsible for the vast majority of the beta-adrenergic blockade. wikipedia.orgnih.gov Research indicates that the (S)-isomer has a binding affinity for beta-adrenergic receptors that is approximately 100 times greater than that of the (R)-isomer. wikipedia.orgnih.gov

In contrast, the (R)-(+)-enantiomer, dexpropranolol (B1210282), is significantly less active at beta-adrenoceptors. bmj.com However, both enantiomers possess other pharmacological properties that are not related to beta-blockade. A notable characteristic shared by both (S)- and (R)-propranolol is a "membrane-stabilizing activity," which is akin to the action of local anesthetics and results from the blockade of voltage-gated sodium channels. nih.govwikipedia.org This effect is independent of adrenoceptor interaction. nih.gov The metabolism of propranolol can also be stereoselective, with the (R)-(+)-enantiomer often being metabolized preferentially in the liver. semanticscholar.org This differential pharmacology between the two enantiomers is fundamental to understanding the specific research interest in dexpropranolol hydrochloride.

Table 2: Comparison of Propranolol Enantiomers

Property (S)-(-)-Propranolol (Levopropranolol) (R)-(+)-Propranolol (Dexpropranolol)
Beta-Blocking Activity High potency; approximately 100 times more active than the (R)-isomer. wikipedia.orgnih.gov Minimal beta-blocking activity. nih.gov
Primary Mechanism Competitive antagonist at β1- and β2-adrenergic receptors. wikipedia.org Lacks significant beta-adrenergic antagonism. nih.gov
Membrane-Stabilizing Activity Present; contributes to local anesthetic-like effects. wikipedia.org Present and comparable to the (S)-isomer. nih.govnih.gov
Contribution to Racemate's Therapeutic Effect Primarily responsible for anti-hypertensive, anti-anginal, and anti-arrhythmic effects via beta-blockade. nih.gov Does not significantly contribute to the beta-blocking effects of racemic propranolol. nih.gov

Dexpropranolol Hydrochloride: Definition and Research Context

Dexpropranolol hydrochloride is the hydrochloride salt of the (R)-(+)-enantiomer of propranolol. researchgate.net It is defined chemically as (2R)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride. researchgate.net Within the field of academic research, dexpropranolol serves as a crucial pharmacological tool, primarily to investigate biological effects that are independent of beta-adrenergic blockade.

Because it possesses negligible beta-blocking activity, dexpropranolol allows researchers to distinguish the effects of propranolol that are due to its membrane-stabilizing and other non-receptor-mediated actions from those caused by beta-adrenoceptor antagonism. nih.gov For instance, studies have shown that dexpropranolol and propranolol are equally effective in their membrane-stabilizing actions. nih.govnih.gov This property is associated with a local anesthetic effect, which involves the blockade of sodium channels. nih.govwikipedia.org Early research confirmed that while racemic propranolol's efficacy in angina pectoris was due to beta-blockade, dexpropranolol, which has the same local anesthetic action, had no significant effect on exercise tolerance in angina patients, thereby separating these two mechanisms of action. nih.gov

More recent academic research has explored other potential applications of dexpropranolol. Some studies have investigated its anti-tumor properties, suggesting it may have effects on cellular proliferation in certain cancer cell lines, an area of research that is distinct from the cardiovascular applications of racemic propranolol. researchgate.netselleckchem.com Therefore, the research context of dexpropranolol hydrochloride is primarily as a stereoisomeric control in experiments to isolate and study the non-beta-blocking properties of the propranolol molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

13071-11-9

Formule moléculaire

C16H22ClNO2

Poids moléculaire

295.80 g/mol

Nom IUPAC

[(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]-propan-2-ylazanium chloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1

Clé InChI

ZMRUPTIKESYGQW-PFEQFJNWSA-N

SMILES isomérique

CC(C)[NH2+]C[C@H](COC1=CC=CC2=CC=CC=C21)O.[Cl-]

SMILES canonique

CC(C)[NH2+]CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-]

Apparence

Solid powder

Autres numéros CAS

13071-11-9

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

>44.4 [ug/mL] (The mean of the results at pH 7.4)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Anaprilin
Anapriline
Avlocardyl
AY 20694
AY-20694
AY20694
Betadren
Dexpropranolol
Dociton
Hydrochloride, Propranolol
Inderal
Obsidan
Obzidan
Propanolol
Propranolol
Propranolol Hydrochloride
Rexigen

Origine du produit

United States

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of Enantiomeric Propranolol

Stereoselective Synthesis of Dexpropranolol (B1210282) Hydrochloride

Achieving high enantiomeric purity is paramount in the synthesis of Dexpropranolol. Methodologies have evolved from classical resolution to more advanced enantioselective pathways, driven by the need for efficiency and environmental sustainability.

Chiral resolution remains a fundamental approach for separating the enantiomers of propranolol (B1214883) from a racemic mixture. High-Performance Liquid Chromatography (HPLC) is a predominant technique, utilizing various chiral stationary phases (CSPs) to achieve separation.

Chiral HPLC: The separation of propranolol enantiomers has been successfully demonstrated using CSPs such as modified amylose (B160209) and α-Glycoprotein (AGP). ceon.rsperiodikos.com.br The choice of mobile phase composition is crucial for optimal retention and resolution. For instance, an optimal separation with a resolution factor (Rs) of 1.75 was achieved using a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1) on a modified amylose CSP, where the S(-) isomer eluted before the R(+) isomer (Dexpropranolol). ceon.rs Another study compared AGP and β-Cyclodextrin (BCD) stationary phases, finding that the AGP phase provided a faster separation. periodikos.com.br

Enantioselective Liquid-Liquid Extraction (ELLE): This technique offers a scalable alternative for propranolol resolution. It employs chiral selectors, such as esters of tartaric acid, in biphasic systems (either aqueous or non-aqueous). epa.govresearchgate.net One of the most efficient systems identified was composed of 1,2-dichloroethane-water with dipentyl-L-tartrate and boric acid as chiral selectors, achieving an enantioselectivity of 2.54. epa.govresearchgate.net This method's scalability has been assessed using centrifugal partition chromatography. epa.govresearchgate.net

Chiral Membranes: Enantioselective separation can also be accomplished using chiral activated membranes, which incorporate tartrate derivatives to facilitate the selective transport of one enantiomer over the other. researchgate.net

TechniqueChiral Stationary Phase (CSP) / SelectorMobile Phase / System ComponentsKey FindingResolution Factor (Rs)Source
HPLCModified Amylose (ChiralPak®IA)n-heptane/ethanol/diethylamine (80/20/0.1)R(+) isomer shows higher retention.1.75 ceon.rs
HPLCα-Glycoprotein (AGP)Propanol-2 and Ammonium (B1175870) acetate (B1210297) (0.5:99.5 v/v)Faster separation compared to BCD. R-Propranolol retention time: 11.82 min.Not Specified periodikos.com.br
HPLCβ-Cyclodextrin (BCD)Acetonitrile:Ethanol:Acetic acid:Triethylamine (B128534) (960:33:4:3)Slower separation. R-Propranolol retention time: 18.50 min.Not Specified periodikos.com.br
ELLEDipentyl-L-tartrate and Boric acid1,2-dichloroethane-waterAchieved high enantioselectivity.2.54 (Enantioselectivity) epa.govresearchgate.net

Beyond resolution, direct enantioselective synthesis provides a more efficient route to obtaining a single enantiomer.

Kinetic Resolution: An enantiomerically pure form of (S)-propranolol has been prepared via the kinetic resolution of a key intermediate, α-naphthyl glycidyl (B131873) ether. jocpr.com This process utilized a Zn(NO₃)₂ / (+)-tartaric acid system to achieve excellent enantioselectivity. jocpr.com

Asymmetric Catalysis: The stereoselective synthesis of the (R)-enantiomer of propranolol has been accomplished using a Jacobsen catalyst, highlighting the application of modern asymmetric catalysis in producing specific enantiomers. dntb.gov.ua

Efforts to develop "greener" synthetic methodologies focus on reducing waste and the use of hazardous solvents. The use of aqueous biphasic systems in enantioselective liquid-liquid extraction represents a step in this direction by incorporating water as a solvent. epa.govresearchgate.net Furthermore, membrane-based separations can offer a more environmentally friendly alternative to chromatography, which often requires large volumes of organic solvents. researchgate.net

Synthesis and Characterization of Dexpropranolol Hydrochloride Analogues

Modifying the chemical structure of propranolol is a key strategy for developing new compounds with altered biological activities or selectivities. This involves rational design principles and various chemical derivatization techniques.

Rational drug design involves modifying a known chemical structure to enhance desired properties while reducing undesired ones. core.ac.uk In the context of propranolol, analogues have been designed to alter receptor binding affinity and selectivity. One study aimed to modify propranolol to reduce its affinity for 5-HT1B and beta-adrenergic sites while preserving its affinity for 5-HT1A sites. nih.gov The key structural modifications included:

Removal of the side-chain hydroxyl group. nih.gov

Conversion of the secondary amine to a tertiary amine. nih.gov

Shortening the side chain by one carbon atom. nih.gov

These changes resulted in compounds with a significantly lower affinity for 5-HT1B and beta-adrenergic sites (a reduction of 30- to 500-fold and over 1000-fold, respectively), while maintaining affinity for 5-HT1A sites comparable to the parent compound. nih.gov

Structural ModificationEffect on Receptor AffinitySource
Removal of side-chain hydroxyl groupReduced affinity for 5-HT1B and beta-adrenergic sites nih.gov
Conversion of secondary amine to tertiary amineReduced affinity for 5-HT1B and beta-adrenergic sites nih.gov
Shortening side chain by one carbon atomMaintained affinity for 5-HT1A sites while significantly reducing affinity for 5-HT1B and beta-adrenergic sites nih.gov

Specific functional groups can be introduced or modified on the propranolol scaffold to create new analogues.

Nitration: As probes to evaluate potential metabolic pathways, 4-nitro- and 7-nitropropranolol have been synthesized. mdpi.com This represents a direct functional group transformation (nitration) on the aromatic ring system of the molecule. The resulting enantiomers were subsequently separated by chiral HPLC. mdpi.com

Hydroxylation: The biotransformation of propranolol into its mammalian metabolite, 4-hydroxypropranolol (B128105), has been studied using endophytic fungi. nih.gov The fungus Glomerella cingulata was shown to convert (-)-(S)-Propranolol into (-)-(S)-4-OH-Propranolol, demonstrating a highly stereoselective hydroxylation reaction. nih.gov

Amine Modification: Novel derivatives of propranolol have been prepared by substituting the isopropylamino group with cyclohexylamino and pyrrolidin-1-yl groups in the hydrophilic portion of the molecule. dntb.gov.ua

Spectroscopic and Chromatografic Characterization of New Entities

The structural elucidation and confirmation of newly synthesized dexpropranolol derivatives, as well as the analysis of enantiomeric purity, rely heavily on a combination of advanced spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of molecular structure, functional groups, and stereochemical configuration.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural characterization of novel molecules derived from propranolol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed to confirm the successful derivatization and to fully characterize the new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of propranolol derivatives.

In studies involving the synthesis of new propranolol analogues, ¹H NMR is used to confirm the presence and connectivity of protons in the molecule. For instance, the synthesis of derivatives through reactions at the hydroxyl and secondary amine groups of the propranolol side-chain results in predictable changes in the ¹H NMR spectrum, confirming the chemical modification. researchgate.netasianpubs.org Research on the interaction between propranolol and cyclodextrins has also utilized ¹H NMR to analyze the chemical shift patterns, confirming the formation of inclusion complexes. mdpi.com Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been employed to investigate the mechanisms of enantioselective recognition between propranolol enantiomers and chiral selectors. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. The crystal structure of racemic propranolol hydrochloride has been explored using ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR in conjunction with X-ray diffraction, demonstrating the power of solid-state NMR in characterizing complex structures. bohrium.comresearchgate.net

Interactive Table: Representative ¹³C NMR Spectral Data for Dexpropranolol

This table is based on publicly available spectral data for the parent compound, Dexpropranolol.

Mass Spectrometry (MS) MS is utilized to determine the molecular weight of new derivatives and to gain structural information from their fragmentation patterns. It is a critical tool for confirming that a synthetic transformation has occurred as expected. Studies on novel propranolol derivatives consistently report the use of MS to identify the newly formed compounds. researchgate.net The mass spectrum of propranolol itself shows characteristic peaks that are used as a reference for analyzing its derivatives. researchgate.net

Interactive Table: GC-MS Fragmentation Data for Dexpropranolol

This table is based on publicly available spectral data from the NIST Mass Spectrometry Data Center.

Note: Elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase used.

Iii. Stereochemical Characterization and Enantiomeric Purity Assessment

State-of-the-Art Analytical Methodologies for Enantiomeric Purity

Given the differences in activity between enantiomers, regulatory authorities require strict control over the enantiomeric purity of single-enantiomer drugs like Dexpropranolol (B1210282). High-performance liquid chromatography, capillary electrophoresis, and high-performance thin-layer chromatography are among the most powerful techniques for chiral separation.

Chiral HPLC is a cornerstone for the enantioseparation of pharmaceuticals. nih.gov The direct method, which employs a chiral stationary phase (CSP), is the most widely used approach for resolving enantiomers due to its speed and reproducibility. nih.govceon.rsneliti.com A variety of CSPs have proven effective for separating propranolol (B1214883) enantiomers.

Commonly used CSPs include those based on polysaccharides (like amylose (B160209) and cellulose (B213188) derivatives), proteins (such as α-glycoprotein (AGP) and ovomucoid), and cyclodextrins. nih.govneliti.comnih.govperiodikos.com.br For example, an amylose-based CSP (ChiralPak IA) has been used with a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1) to achieve optimal separation, where the (R)-(+)-isomer exhibited higher retention. researchgate.netceon.rs Another method utilized an ovomucoid-based column (Ultron ES-OVM) with an eluant of 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol. nih.gov

Table 2: Examples of Chiral HPLC Methods for Propranolol Enantioseparation
Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow RateDetectionElution Order
α-Glycoprotein (AGP)Propan-2-ol and Ammonium (B1175870) acetate (B1210297) (0.5:99.5 v/v)0.9 mL/minUV at 225 nm1st: (S)-Propranolol, 2nd: (R)-Propranolol periodikos.com.br
β-Cyclodextrin (BCD)Acetonitrile:Ethanol:Acetic acid:Triethylamine (B128534) (960:33:4:3 v/v/v/v)1.0 mL/minUV at 225 nm1st: (S)-Propranolol, 2nd: (R)-Propranolol periodikos.com.br
Amylose tris(3,5-dimethylphenylcarbamate) (ChiralPak IA)n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v)1.0 mL/minNot Specified1st: (S)-Propranolol, 2nd: (R)-Propranolol researchgate.netceon.rs
Ovomucoid (Ultron ES-OVM)50 mM sodium dihydrogenphosphate (pH 4.6) with 12% ethanolNot SpecifiedFluorometric (λex=297 nm, λem=340 nm)Not Specified nih.gov
α-Burke 2® (Pirkle-type)Dichloromethane:Methanol (90:10 v/v) with 12 mM ammonium acetate0.9 mL/minUV at 280 nmNot Specified researchgate.net

Capillary electrophoresis has emerged as a powerful technique for chiral analysis, offering high efficiency and low sample consumption. researchgate.net Enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.govbohrium.com

For propranolol, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used as a chiral selector, with parameters such as cyclodextrin (B1172386) concentration, voltage, and pH influencing the separation. nih.gov Optimal separation was reported with 17 mM HP-β-CD, and a carrier pH below 5 was found to yield better results. nih.gov Other methods have employed human serum albumin (HSA) as a chiral selector, achieving complete enantioresolution in under 5 minutes. researchgate.net Dual cyclodextrin systems and the use of internally coated capillaries to suppress electroosmotic flow have also been reported to monitor impurities below 0.1%. nih.gov

Table 3: Examples of Capillary Electrophoresis Methods for Propranolol Enantioseparation
Chiral SelectorSelector ConcentrationBackground ElectrolyteKey Conditions
Hydroxypropyl-β-cyclodextrin (HP-β-CD)17 mMNot SpecifiedCarrier pH < 5 nih.gov
Human Serum Albumin (HSA)100 µM67 mM phosphate (B84403) buffer (pH 7.4)Voltage: 20 kV, Temperature: 35 °C researchgate.net
Carboxymethyl-β-cyclodextrin (CM-β-CD)4 mg/mL35 mM Tris-H3PO4 (pH 8.5)Voltage: 12 kV electrochemsci.org
Dual cyclodextrins (charged and neutral)Not SpecifiedNot SpecifiedUsed with a polyacrylamide-coated capillary nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique known for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. While extensively used for the quantitative analysis of propranolol hydrochloride in bulk and tablet formulations, its application for direct chiral separation is less common than HPLC and CE. nih.gov

For general quantitative analysis, a method using a mobile phase of toluene:ethyl acetate:methanol:ammonia (2:7:1:0.1 v/v/v/v) and densitometric scanning at 290 nm has been validated. nih.gov For chiral separations using HPTLC, the stationary phase is typically impregnated with a chiral selector, or a chiral selector is added to the mobile phase. While specific, detailed research findings for the chiral separation of Dexpropranolol using HPTLC were not as prevalent in the reviewed literature as for HPLC and CE, the principles of impregnating TLC plates with chiral selectors like cyclodextrins are established and could theoretically be applied.

Advanced Spectrophotometric and Mass Spectrometric Approaches for Enantiomeric Analysis

The determination of enantiomeric purity is critical in the pharmaceutical industry. For dexpropranolol hydrochloride, advanced analytical techniques are employed to quantify the (R)-(+)-enantiomer and detect the presence of its (S)-(-)-counterpart. These methods leverage the distinct interactions of enantiomers with chiral environments or their specific physicochemical properties, providing high sensitivity and selectivity. Spectrophotometric and mass spectrometric techniques, often coupled with chiral separation methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), are central to this analysis. nih.govnih.gov

Spectrophotometric Methods

Spectrophotometry offers several avenues for enantiomeric analysis. Direct methods like Circular Dichroism are inherently sensitive to chirality, while other UV-Visible techniques can be adapted for chiral recognition through the use of specific selectors.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com Since enantiomers exhibit equal and opposite CD signals, this method is exceptionally well-suited for determining enantiomeric composition. creative-proteomics.comnih.gov When coupled with HPLC (HPLC-CD), it allows for the quantification of enantiomeric impurities without requiring chromatographic separation of the enantiomers, provided the mobile phase is compatible. nih.gov For chiral compounds that are CD-active, this approach can be implemented with existing achiral HPLC assay methods, offering a rapid and economical alternative to developing specific chiral separation protocols. nih.gov

UV-Visible Spectrophotometry with Chiral Selectors: Standard UV-Visible spectrophotometry can be adapted for enantiomeric differentiation by introducing a chiral selector into the sample solution. rsc.org This selector interacts diastereomerically with each enantiomer, leading to subtle but measurable differences in their UV spectra. One study demonstrated the use of a chiral ionic liquid, 1-butyl-3-methylimidazolium (T-4)-bis[(αS)-α-(hydroxy-O) benzeneacetato-κO] borate, as a chiral selector to recognize S-propranolol hydrochloride in an enantiomeric mixture using UV spectroscopy. rsc.org Another approach involves fluorescence spectrophotometry to study the binding interactions between propranolol enantiomers and a chiral selector, such as carboxymethyl-β-cyclodextrin (CM-β-CD), providing insight into the mechanism of chiral recognition. mdpi.com

Table 1: Spectrophotometric Approaches for Propranolol Enantiomeric Analysis
TechniqueChiral Selector/PrincipleKey Findings & Research DetailsReference
HPLC-Circular Dichroism (HPLC-CD)Inherent chirality of the molecule (differential absorption of polarized light).Proposed as an effective strategy for determining enantiomeric purity using established achiral HPLC methods, reducing the need for new method development. Can quantitatively determine enantiomeric impurities at levels suitable for USP specifications for compatible compounds. nih.gov
UV-Assisted SpectrophotometryChiral Ionic Liquid (1-butyl-3-methylimidazolium (T-4)-bis[(αS)-α-(hydroxy-O) benzeneacetato-κO] borate).Demonstrated successful recognition of the S-propranolol enantiomer in a mixture with a total concentration of 1.50 × 10−4 M, showcasing the potential of chiral selectors in solution for direct spectrophotometric analysis. rsc.org
Fluorescence SpectrophotometryCarboxymethyl-β-cyclodextrin (CM-β-CD).Used to elucidate the binding mechanism between propranolol and the chiral selector. The binding constant (K) for the inclusion complex increased from 23 M−1 to 142 M−1 with the addition of a deep eutectic solvent, indicating enhanced chiral recognition. mdpi.com
UV-vis-SWNIR Diffuse Reflectance SpectroscopyChemometrics (Principal Component Analysis - PCA).Combined with PCA, this technique was able to discriminate between chiral compounds based on their different chirality, offering a simple approach for chiral recognition. rsc.org

Mass Spectrometric (MS) Methods

Mass spectrometry, particularly when hyphenated with a separation technique, provides unparalleled sensitivity and specificity for the quantification of enantiomers. The primary strategy involves the chromatographic or electrophoretic separation of the enantiomers prior to detection by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most prevalent and robust method for the enantioselective analysis of propranolol. nih.gov The technique relies on a chiral stationary phase (CSP) within the HPLC column to achieve separation. A study utilizing a Chirobiotic V chiral stationary phase and a mobile phase of methanol, acetic acid, and triethylamine successfully separated the enantiomers for quantification by a mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface. nih.gov This method achieved an enantioselective separation factor (α) of 1.15. nih.gov Another advanced approach employed a heart-cutting 2D-LC system coupled to a triple quadrupole mass spectrometer. nih.gov This setup used a reversed-phase column in the first dimension and a teicoplanin-based chiral column in the second, enabling the simultaneous discrimination and quantitation of (S)-propranolol, (R)-propranolol, and their hydroxylated metabolites in a single run. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis offers an alternative separation mechanism based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte. Carboxymethyl-beta-cyclodextrin (CM-β-CD) has been successfully used as a chiral selector in CE to separate propranolol enantiomers, which are then detected by UV. nih.gov The coupling of such CE methods to a mass spectrometer detector is a powerful combination, as it can provide structural confirmation and enhanced sensitivity for enantioselective analysis. mdpi.com

Table 2: Mass Spectrometric Approaches for Propranolol Enantiomeric Analysis
TechniqueChiral Separation MethodMS Interface/ModeKey Research FindingsReference
HPLC-MS/MSChirobiotic V chiral stationary phase. Mobile phase: methanol:acetic acid:triethylamine gradient.APCI, Positive Ion ModeAchieved an enantioselective separation factor (α) of 1.15. The method was validated and applied to samples from a clinical study. nih.gov
2D-LC-MS/MSHeart-cutting system with a teicoplanin-based chiral column in the second dimension.Triple Quadrupole MSSuccessfully developed and optimized to discriminate and quantitate (S)-propranolol, (R)-propranolol, and their hydroxy metabolites in one chromatographic run. nih.gov
LC-MS/MSC18 analytical column (achiral separation).ESI+, Multiple Reaction Monitoring (MRM)While not enantioselective, this method for total propranolol in exhaled breath condensate demonstrates the high sensitivity of LC-MS/MS, with linearity in the 5.6–224.0 ng/mL range. Enantioselective versions would apply this sensitivity to separated enantiomers. tbzmed.ac.ir
CE-UV (MS compatible)4% w/v carboxymethyl-beta-CD in the running electrolyte.UV Detection (MS coupling is a noted possibility)Validated method for the enantioselective analysis of propranolol and its metabolite 4-hydroxypropranolol (B128105). Calibration curves were linear from 0.10 to 10.0 µg/mL for each propranolol enantiomer. nih.gov

Iv. Molecular Pharmacology and Receptor Interaction Studies

Elucidation of Beta-Adrenergic Receptor Antagonism

The defining characteristic of dexpropranolol (B1210282) in receptor pharmacology is its markedly reduced beta-adrenergic receptor antagonism compared to its levorotatory (S)-(-)-enantiomer, levopropranolol, which is responsible for the beta-blocking activity of the racemic mixture, propranolol (B1214883).

Competitive Inhibition Kinetics at Beta-1 and Beta-2 Adrenoreceptors

Dexpropranolol exhibits exceptionally weak affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors. Consequently, it shows negligible competitive inhibition of the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors. Studies comparing the isomers of propranolol consistently demonstrate that the beta-blocking potency resides almost exclusively with the (S)-(-)-enantiomer. Dexpropranolol is often used as a negative control in such studies to confirm that an observed effect of racemic propranolol is indeed mediated by beta-blockade. For instance, in clinical assessments of angina pectoris, dexpropranolol failed to improve exercise tolerance, unlike racemic propranolol, indicating its lack of significant beta-blocking action in a therapeutic context nih.gov.

Receptor Subtype Selectivity Profiling

Given its feeble interaction with beta-adrenoceptors, profiling the selectivity of dexpropranolol for β1 versus β2 subtypes is largely academic. Research has established that the (S)-(-)-enantiomer of propranolol possesses approximately 100-fold greater affinity for beta-receptors than the (R)-(+)-enantiomer, dexpropranolol. Racemic propranolol itself is considered non-selective, meaning it blocks both β1 and β2 receptors without a strong preference for either. Dexpropranolol's interaction is so minimal that it is not considered a selective or non-selective beta-blocker in any functional capacity.

Table 1: Comparative Beta-Receptor Activity of Propranolol Enantiomers

CompoundBeta-Adrenergic Blocking ActivityPrimary Receptor Interaction
Dexpropranolol ((R)-(+)-propranolol)Negligible nih.govMinimal to none
Levopropranolol ((S)-(-)-propranolol)Highβ1 and β2 antagonist
Propranolol (Racemic Mixture)HighNon-selective β1 and β2 antagonist

Impact on Intracellular Signaling Cascades (Adenylate Cyclase, cAMP, PKA)

The canonical beta-adrenergic receptor signaling pathway involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) cvpharmacology.com. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to various cellular responses. Because dexpropranolol does not effectively block beta-receptors, it does not significantly modulate this signaling cascade in the way that traditional beta-blockers do. In contrast, racemic propranolol, through its (S)-(-)-enantiomer, competitively antagonizes this pathway, leading to reduced adenylyl cyclase activity and lower intracellular cAMP levels in response to catecholamine stimulation nih.govnih.gov. Any observed effects of dexpropranolol on these signaling molecules are generally considered to be independent of beta-receptor interaction.

Investigation of Non-Adrenergic Receptor Mediated Molecular Effects

While devoid of significant beta-blocking activity, dexpropranolol exhibits distinct molecular effects that are not dependent on stereochemistry and are shared with racemic propranolol. These actions are primarily related to cell membrane interactions.

Modulation of Angiogenic Pathways and Cellular Apoptosis Mechanisms (e.g., VEGF, bFGF)

The effects of propranolol on angiogenesis and apoptosis are well-documented, but these actions are largely attributed to its beta-adrenergic antagonism. Propranolol has been shown to inhibit angiogenesis by down-regulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) nih.gov. This is believed to occur through the blockade of beta-2 adrenergic receptors, which can otherwise promote the expression of these factors.

Similarly, propranolol can induce apoptosis in various cancer cell lines by activating intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.govnih.govresearchgate.net. This pro-apoptotic effect is often linked to the inhibition of survival signals that are downstream of beta-adrenergic receptor activation.

Because dexpropranolol lacks significant beta-blocking activity, it is not expected to modulate these pathways to the same extent as racemic propranolol. Research specifically isolating the anti-angiogenic or pro-apoptotic effects of dexpropranolol is limited, and these activities are predominantly associated with the beta-blocking (S)-(-)-enantiomer. Therefore, the modulation of angiogenic and apoptotic pathways is not considered a primary pharmacological action of dexpropranolol itself.

V. Metabolic Pathways and Preclinical Disposition Research

Enzymatic Biotransformation Mechanisms of Dexpropranolol (B1210282) Hydrochloride

The biotransformation of dexpropranolol is extensive, with only a minor fraction of the drug being excreted in its unchanged form nih.gov. The metabolism is primarily hepatic and involves a series of Phase I oxidative reactions followed by Phase II conjugation.

The oxidative metabolism of dexpropranolol is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Research has identified CYP1A2 and CYP2D6 as the principal isoenzymes responsible for its breakdown, with a smaller contribution from CYP2C19 researchgate.netresearchgate.netnih.gov.

CYP2D6: This isoenzyme is the primary catalyst for aromatic ring hydroxylation, leading to the formation of metabolites such as 4-hydroxypropranolol (B128105) and 5-hydroxypropranolol clinpgx.orgnih.gov. Studies using human liver microsomes have demonstrated that quinidine, a selective inhibitor of CYP2D6, can almost completely abolish the 4-hydroxylation of propranolol (B1214883) enantiomers drugbank.com. CYP2D6 also contributes to a lesser extent to the N-desisopropylation pathway researchgate.net.

CYP1A2: This enzyme is mainly responsible for side-chain oxidation via N-desisopropylation, which is a key step in the metabolic cascade nih.govclinpgx.orgnih.govdrugbank.com. The activity of propranolol N-desisopropylase shows a high correlation with CYP1A2 content and the activity of phenacetin (B1679774) O-deethylase, a marker for CYP1A2 nih.gov. Research indicates that the CYP1A subfamily exhibits stereoselectivity, with a pronounced contribution to the metabolism of the R-(+)-enantiomer, dexpropranolol nih.govnih.gov.

Table 1: Key Cytochrome P450 Isoenzymes in Dexpropranolol Metabolism

IsoenzymePrimary Metabolic PathwayStereoselectivity Noted
CYP2D6 Aromatic Ring Hydroxylation (e.g., 4-hydroxylation, 5-hydroxylation) clinpgx.orgnih.govCatalyzes hydroxylation for both enantiomers drugbank.com
CYP1A2 Side-Chain Oxidation (N-desisopropylation) clinpgx.orgnih.govdrugbank.comPreferentially metabolizes the (R)-(+)-enantiomer (Dexpropranolol) nih.govnih.gov
CYP2C19 Contributes to overall metabolism researchgate.netnih.govLess characterized

The metabolism of dexpropranolol proceeds through two main types of pathways: oxidation (Phase I) and conjugation (Phase II).

Oxidative Pathways: These reactions introduce or expose functional groups on the parent molecule. For dexpropranolol, the three primary oxidative routes are:

Aromatic Ring Hydroxylation: This involves the addition of a hydroxyl group to the naphthalene (B1677914) ring, primarily at the 4- and 5-positions, and to a minor extent at the 7-position nih.gov. This pathway is mainly catalyzed by CYP2D6 clinpgx.orgnih.gov.

Side-Chain Oxidation: This pathway involves the N-dealkylation of the isopropylamino side-chain to form N-desisopropylpropranolol nih.govclinpgx.org. This intermediate is further oxidized, involving enzymes like monoamine oxidase (MAOA) and aldehyde dehydrogenase (ALDH2), to produce acidic metabolites such as naphthoxylactic acid clinpgx.orgnih.gov. The initial N-desisopropylation step is primarily mediated by CYP1A2 clinpgx.org.

Direct Glucuronidation (Conjugative Pathway): A significant portion of a dose undergoes direct conjugation clinpgx.org. This Phase II reaction involves the attachment of a glucuronic acid moiety to the secondary alcohol group on the propranolol side-chain, forming propranolol glucuronide nih.govdrugbank.com. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9 and UGT2B7 clinpgx.org.

Conjugation of Metabolites: The primary oxidative metabolite, 4-hydroxypropranolol, also undergoes extensive Phase II conjugation, including both glucuronidation and sulfation clinpgx.org.

Preclinical and clinical studies have identified several key metabolites of propranolol, which are also applicable to the metabolic profile of dexpropranolol.

4-Hydroxypropranolol: A major product of ring oxidation, primarily formed by CYP2D6 clinpgx.orgnih.gov.

5-Hydroxypropranolol: Another, less abundant, product of ring hydroxylation also catalyzed by CYP2D6 nih.govnih.gov.

N-Desisopropylpropranolol: The initial product of side-chain oxidation, formed mainly by CYP1A2 clinpgx.orgnih.gov.

Naphthoxylactic Acid (NLA): A terminal product of the side-chain oxidation pathway clinpgx.orgnih.gov.

Propranolol Glucuronide (PPLG): The major metabolite formed through direct conjugation of the parent drug nih.gov.

Propranolol Glycol: A metabolite resulting from the side-chain oxidation pathway nih.gov.

Table 2: Major Metabolites of Dexpropranolol Hydrochloride

MetaboliteFormation PathwayKey Enzymes Involved
4-Hydroxypropranolol Aromatic Ring HydroxylationCYP2D6 clinpgx.orgnih.gov
5-Hydroxypropranolol Aromatic Ring HydroxylationCYP2D6 nih.gov
N-Desisopropylpropranolol Side-Chain Oxidation (N-dealkylation)CYP1A2 clinpgx.orgnih.gov
Naphthoxylactic Acid Side-Chain OxidationCYP1A2, MAOA, ALDH2 clinpgx.org
Propranolol Glucuronide Direct Conjugation (Glucuronidation)UGTs (e.g., UGT1A9, UGT2B7) clinpgx.org

Stereoselective Metabolism and Metabolic Fate

The metabolism of propranolol is highly stereoselective, meaning the two enantiomers, dexpropranolol (R) and levopropranolol (S), are processed at different rates by metabolic enzymes.

Side-Chain Oxidation: This pathway preferentially metabolizes the (R)-(+)-enantiomer (dexpropranolol). Studies in rat hepatic microsomes showed that the CYP1A subfamily, induced by β-naphthoflavone, had a pronounced contribution to propranolol metabolism with clear stereoselectivity for the R-(+)-enantiomer nih.govnih.gov.

Ring Oxidation: Aromatic hydroxylation to 4-hydroxypropranolol appears to be less stereoselective researchgate.net.

Glucuronidation: In contrast to oxidation, the direct glucuronidation of the parent drug appears to favor the S-(–)-enantiomer chapman.edu.

Studies using preclinical animal models, particularly rat hepatic microsomes, have been instrumental in defining the stereoselective metabolism of propranolol enantiomers.

In non-induced rat liver microsomes, a baseline stereoselectivity in metabolic rates is observed nih.gov.

Induction of specific CYP450 subfamilies significantly alters this profile. Treatment with β-naphthoflavone (BNF), an inducer of the CYP1A subfamily, markedly enhances the metabolism of the R-(+)-enantiomer (dexpropranolol) nih.gov.

Conversely, induction with phenobarbital (B1680315) (PB), which primarily induces the CYP2B subfamily, results in a moderate contribution to metabolism that retains a preference for the S-(–)-enantiomer nih.govnih.gov.

These findings from preclinical models confirm that the composition of hepatic enzymes can significantly influence the pharmacokinetic profile and the relative exposure of the individual enantiomers. Comparative in-vitro studies using hepatocytes from humans, dogs, mice, rats, and monkeys have also been employed to understand interspecies differences in the metabolic breakdown of propranolol researchgate.net.

Influence of Physiological and Genetic Factors on Metabolism in Animal Models

Species-Specific Metabolic Differences

The metabolism of propranolol enantiomers, including dexpropranolol (R-(+)-propranolol), exhibits notable variation across different animal species. In vitro studies using liver microsomes have demonstrated these differences in metabolic stability. For instance, the metabolism of R-(+)-propranolol is rapid in rat liver microsomes, followed by monkey liver microsomes, while it is slower in dog and human liver microsomes. kmmu.edu.cn

A comparative study on the in vitro metabolism of propranolol enantiomers in liver microsomes from different species revealed distinct metabolic rates. The intrinsic clearance (CLint) and in vitro half-life (t1/2) provide a quantitative measure of these differences.

SpeciesEnantiomerIn Vitro t1/2 (min)Intrinsic Clearance (CLint) (μL/min/mg protein)
RatR-(+)-propranolol (Dexpropranolol)&lt; Monkey &lt; Dog &lt; HumanData not specified
S-(-)-propranolol&lt; Dog &lt; Monkey &lt; HumanData not specified
DogR-(+)-propranolol (Dexpropranolol)SlowData not specified
S-(-)-propranololFastData not specified
MonkeyR-(+)-propranolol (Dexpropranolol)ModerateData not specified
S-(-)-propranololSlowData not specified

This table illustrates the relative metabolic rates of propranolol enantiomers across different species based on in vitro half-life data. Specific quantitative values for t1/2 and CLint were not provided in the source material, but the rank order of metabolism is indicated. kmmu.edu.cn

These species-specific differences are critical for the extrapolation of preclinical pharmacokinetic data to humans.

Age-Related Effects on Metabolism

The age of the animal model has a significant impact on the hepatic clearance of propranolol. Studies in male Wistar rats have shown a considerable decrease in the total body clearance of propranolol with advancing age. This age-dependent reduction in clearance is attributed to a decrease in the elimination rate, which may be associated with a decline in liver blood flow. nih.gov

Pharmacokinetic parameters of propranolol in male Wistar rats of different ages highlight this trend.

Age (weeks)Total Body Clearance (mL/min/kg)Plasma Free Fraction (%)
3-5Data not specified>20
594Data not specified
7Data not specifiedData not specified
1143Data not specified
15Data not specifiedData not specified
24Data not specifiedData not specified
52-104Data not specified~10

This table demonstrates the changes in total body clearance and plasma free fraction of propranolol with age in male Wistar rats. nih.gov

Furthermore, the intrinsic hepatic clearance for unbound propranolol also shows a decrease with age, particularly between 7 and 24 weeks. nih.gov The expression and activity of UDP-glucuronosyltransferases (UGTs), enzymes involved in phase II metabolism, are also known to change with age, which could contribute to the observed age-related differences in dexpropranolol metabolism.

Sex-Dependent Metabolic Variations

Sex-related differences in drug metabolism are well-documented in animal models, with sexually dimorphic expression patterns of metabolic enzymes such as cytochrome P450s (CYPs). mdpi.com For example, rat and mouse livers exhibit significant sex-dependent gene expression. mdpi.com In rats, some CYP isoforms are male-specific (e.g., CYP2C11), while others are female-specific (e.g., CYP2C12). mdpi.com These differences in enzyme expression can lead to variations in the metabolic clearance of drugs between males and females. While specific quantitative data on sex differences in dexpropranolol metabolism in animal models is limited, the established principles of sex-dependent drug metabolism suggest that such differences are likely to exist.

Influence of Genetic Factors

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual and inter-strain variations in drug metabolism. Studies comparing different rat strains have provided insights into the genetic influence on the stereoselective disposition of propranolol. For example, female Dark Agouti (DA) rats exhibit a significantly increased half-life and decreased apparent oral clearance of R-propranolol (dexpropranolol) compared to female Sprague-Dawley (SD) rats. nih.gov This leads to a pronounced strain-dependent difference in the stereoselective oral clearance ratio of the S- and R-enantiomers. nih.gov

Rat StrainEnantiomerHalf-life (t1/2) (min)Apparent Oral Clearance (L/min/kg)S-/R- Oral Clearance Ratio
Dark Agouti (DA)R-propranolol (Dexpropranolol)85 ± 410.020 ± 0.01410 ± 3
S-propranolol97 ± 360.20 ± 0.13
Sprague-Dawley (SD)R-propranolol (Dexpropranolol)26 ± 100.31 ± 0.142.1 ± 0.9
S-propranolol52 ± 350.70 ± 0.68

This table illustrates the stereoselective pharmacokinetics of propranolol in female Dark Agouti and Sprague-Dawley rats, highlighting the influence of genetic strain on metabolism. nih.gov

These strain-dependent differences are not accounted for by stereoselective plasma protein binding, suggesting a primary role of genetic variations in metabolic enzymes. nih.gov

Furthermore, specific genetic polymorphisms in CYP enzymes have been identified in animal models. For instance, a single nucleotide polymorphism in the canine CYP1A2 gene can lead to a deficiency in the functional enzyme. nih.gov The frequency of this polymorphism can vary significantly between different dog populations. nih.gov While the direct impact of this specific polymorphism on dexpropranolol metabolism has not been detailed, it underscores the importance of considering the genetic background of animal models in preclinical studies. Similarly, transgenic mouse models expressing human CYP2D6 have been developed to study the in vivo effects of this key human metabolic enzyme on drug responses. nih.govnih.gov

Vi. Structure Activity Relationship Sar and Computational Molecular Design

Correlating Molecular Structure with Pharmacological Activity

The binding of aryloxypropanolamine beta-blockers, such as dexpropranolol (B1210282), to beta-adrenergic receptors is influenced by several structural components. The nature and position of substituents on the aromatic ring, the properties of the side chain, and the amine group all play critical roles. oup.compharmacy180.com

Aromatic Ring: The naphthyloxy group in dexpropranolol is a key determinant of its high affinity for beta-adrenergic receptors. pharmacy180.com The replacement of the catechol group, found in endogenous catecholamines, with various aromatic systems can retain or enhance blocking activity. pharmacy180.com For instance, ortho-substitution on the aromatic ring, especially with a heteroatom in the alpha position of the substituent, tends to increase beta-blocking potency. oup.com In contrast, para-substitution is often associated with cardioselectivity. oup.com The electron density of the aromatic ring can also influence the ability of the ligand to stabilize different conformational states of the receptor. nih.gov

Side Chain: The oxypropanolamine side chain is a crucial feature of many potent beta-blockers. gpatindia.com The ether oxygen atom in the side chain is believed to participate in hydrogen bonding with the receptor. youtube.com The length of this side chain is also critical; increasing its length can prevent proper binding to the receptor. gpatindia.com The hydroxyl group on the side chain is essential for activity and is involved in hydrogen bonding interactions. youtube.com

Amine Group: A secondary amine is generally required for optimal beta-blocking activity. pharmacy180.comyoutube.com Bulky alkyl groups, such as the isopropyl group in dexpropranolol, attached to the nitrogen atom are important for antagonist activity. oup.com N,N-disubstitution generally leads to a decrease in beta-blocking activity. pharmacy180.com

Table 1: Impact of Structural Modifications on Beta-Blocker Activity

Structural Feature Modification Effect on Activity Reference
Aromatic Ring Ortho-substitution Increased beta-blocking potency oup.com
Para-substitution Increased cardioselectivity oup.com
Side Chain Absence of hydroxyl group Reduced affinity nih.gov
Increased chain length Prevents appropriate binding gpatindia.com
Amine Group N,N-disubstitution Decreased beta-blocking activity pharmacy180.com
Tertiary amine Reduced affinity nih.gov

Dexpropranolol is the (R)-(+)-enantiomer of propranolol (B1214883). The stereochemistry of the hydroxyl-bearing carbon in the propanolamine (B44665) side chain is a critical factor for the affinity to beta-receptors. pharmacy180.com The (S)-enantiomer, levopropranolol, is approximately 100 times more potent in its beta-blocking activity than the (R)-enantiomer, dexpropranolol. mdpi.comnih.gov This high degree of stereoselectivity is a hallmark of beta-blockers. youtube.com

The specific three-dimensional arrangement of the functional groups—the aromatic ring, the hydroxyl group, and the amine group—is crucial for optimal interaction with the chiral binding site of the beta-adrenergic receptor. gpatindia.com The (S)-configuration allows for a more favorable orientation within the receptor's binding pocket, leading to a stronger and more effective interaction. pharmacy180.com

Electronic parameters also contribute to enantiomeric selectivity. The distribution of electron density within the molecule can affect the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the drug and the receptor. These subtle differences in interaction energies between the two enantiomers and the receptor are the basis for the observed enantiomeric selectivity. mdpi.com

Advanced Molecular Modeling and Simulations

Computational methods provide invaluable insights into the molecular interactions governing the activity of dexpropranolol. These techniques allow for the visualization and analysis of ligand-receptor binding at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov Docking studies of propranolol enantiomers with beta-adrenergic receptor models have helped to elucidate the structural basis for their differential binding affinities. biorxiv.org

These studies typically involve generating a three-dimensional model of the receptor and then computationally "docking" the ligand into the binding site. The interactions between the ligand and the amino acid residues of the receptor are then analyzed. For propranolol, key interactions often involve hydrogen bonding between the hydroxyl and amine groups of the ligand and specific residues in the receptor, as well as hydrophobic interactions involving the naphthyl ring. researchgate.net The different spatial arrangement of these groups in the (R) and (S) enantiomers leads to distinct binding modes and interaction energies, explaining the observed stereoselectivity. biorxiv.org

Table 2: Predicted Interactions from Docking Studies of Propranolol Analogues

Ligand Feature Interacting Receptor Residue (Example) Type of Interaction Reference
Hydroxyl Group Serine Hydrogen Bond nih.gov
Amine Group Aspartate Ionic Bond/Hydrogen Bond researchgate.net
Naphthyl Ring Phenylalanine, Tyrosine Hydrophobic/π-π Stacking nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the complex over time. rowan.edu MD simulations of propranolol bound to beta-adrenergic receptors have been used to study the stability of the predicted docking poses and to understand the dynamic nature of the interactions. biorxiv.orgresearchgate.net

These simulations can reveal how the ligand and receptor adapt to each other upon binding and can help to identify key residues that are important for stabilizing the complex. ias.ac.in The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored throughout the simulation to assess the stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For beta-blockers, QSAR studies have been used to identify the physicochemical properties that are most important for their activity. researchgate.net

These models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can include parameters related to the molecule's electronic properties (e.g., dipole moment, electronegativity), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

A general QSAR equation can be represented as: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

For propranolol and its analogues, QSAR studies have helped to quantify the contributions of different structural features to their beta-blocking potency. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective beta-blockers. researchgate.netnih.gov

Computational Elucidation of Chiral Recognition Mechanisms (e.g., Cyclodextrin (B1172386) Inclusion)

The stereospecific nature of drug action is a fundamental concept in pharmacology, and the differential activity of enantiomers is often profound. Dexpropranolol, the (R)-enantiomer of propranolol, exhibits minimal β-blocking activity compared to its (S)-enantiomer, espropranolol. nih.gov Understanding the mechanisms behind chiral recognition is crucial for separation sciences and for elucidating pharmacological differences. Computational methods have become indispensable in exploring these mechanisms at the molecular level, with the inclusion of propranolol enantiomers in cyclodextrins serving as a prominent case study.

Cyclodextrins (CDs) are chiral macrocycles capable of forming diastereomeric inclusion complexes with enantiomeric guest molecules, making them effective chiral selectors. nih.gov Computational studies, particularly those involving molecular modeling and quantum chemical calculations, have provided deep insights into the enantioselective recognition of propranolol's enantiomers.

Research has shown that among native cyclodextrins, β-cyclodextrin (β-CD) demonstrates the highest chiral recognition capability for propranolol enantiomers. researchgate.netrsc.org This selectivity is attributed to the specific size and shape of the β-CD cavity, which complements the guest molecule. researchgate.netrsc.org Molecular modeling techniques, such as Monte Carlo docking and molecular dynamics (MD) simulations, have been employed to simulate the inclusion process and analyze the energetic differences between the diastereomeric complexes formed by (R)- and (S)-propranolol with β-CD. koreascience.kr

These simulations reveal that the stability of the inclusion complex is a key determinant of chiral recognition. The difference in stability arises from the distinct intermolecular interactions between each enantiomer and the chiral β-CD host. nih.gov An energetic analysis combining MC docking and MD simulations successfully explains the experimentally observed elution order of propranolol enantiomers in chromatographic separations using β-CD. koreascience.kr

Quantum chemical calculations have further elucidated the molecular interaction mechanisms responsible for this enantioselectivity. researchgate.netrsc.org Studies combining Surface-Enhanced Raman Spectroscopy (SERS) with Density Functional Theory (DFT) calculations have identified the specific functional moieties involved in the chiral recognition process. researchgate.netrsc.org The primary factors governing the efficient chiral discrimination are the fundamentally different interaction mechanisms of the R- and S-enantiomers within the β-CD cavity and the varying interaction strengths between the resulting complexes and external environments, such as a nanoparticle surface in SERS experiments. researchgate.netrsc.org These interactions often involve hydrogen bonding, van der Waals forces, and electrostatic interactions, with the orientation of the guest molecule's side chain and aromatic naphthyl group within the CD cavity being critical. mdpi.com

Table 1: Computational Methods and Key Findings in Chiral Recognition of Propranolol Enantiomers
Computational MethodKey Findings for Dexpropranolol (R-enantiomer) Inclusion
Molecular Dynamics (MD) SimulationsReveals differences in the average energy and stability of the (R)-propranolol-β-CD complex compared to the (S)-enantiomer complex. koreascience.kr
Monte Carlo (MC) DockingPredicts the preferred orientation and binding energy of dexpropranolol within the β-cyclodextrin cavity, explaining the experimental elution order in chromatography. koreascience.kr
Density Functional Theory (DFT)Proves the molecular interaction mechanism responsible for enantioselectivity and helps assign the functional groups involved in the recognition process. researchgate.netrsc.org

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.comnih.gov In pharmaceutical sciences, DFT has transformative applications, enabling the calculation of various molecular-level descriptors that govern the behavior of drug molecules like dexpropranolol. mdpi.com By providing insights into electronic properties, DFT calculations help in understanding molecular stability, reactivity, and intermolecular interactions. nih.govmdpi.com

DFT has been applied to determine the geometrical and electronic properties of propranolol. These calculations provide optimized molecular structures, including bond lengths and angles, that closely match experimental data. als-journal.com From the electronic structure, critical molecular descriptors can be derived. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO and LUMO energy levels are fundamental to understanding a molecule's chemical reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov Computational studies on propranolol have utilized DFT methods, such as B3LYP/6-31++G(d,p), to calculate these parameters. consensus.app

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are rich or deficient in electrons. als-journal.com This information is invaluable for predicting how a drug molecule will interact with biological receptors and other molecules through electrostatic interactions. DFT also allows for the calculation of atomic charge distributions and the analysis of molecular orbital interactions, which are essential for understanding drug-excipient and drug-receptor binding forces. mdpi.com

Table 2: Molecular Properties of Propranolol Calculated Using DFT
Molecular PropertySignificance in Molecular DesignReference Method
Optimized Geometrical StructureProvides accurate bond lengths and angles for understanding molecular conformation.DFT/B3LYP consensus.app
Frontier Molecular Orbitals (HOMO/LUMO)Govern electron donating/accepting capabilities and chemical reactivity. nih.govDFT/B3LYP consensus.app
HOMO-LUMO Energy GapIndicates molecular stability and interaction strength; a large gap suggests high stability. nih.govDFT, Hartree-Fock (HF) consensus.app
Molecular Electrostatic Potential (MEP)Visualizes charge distribution to predict sites for electrostatic interactions. als-journal.comDFT als-journal.com
Atomic Charge DistributionQuantifies the partial charges on each atom, crucial for analyzing intermolecular forces. mdpi.comDFT mdpi.com

Vii. Preclinical Research into Novel Applications and Mechanistic Insights

Neuropharmacological Investigations in Animal Models

While much of the research on the anxiolytic effects of beta-blockers has focused on the racemic mixture of propranolol (B1214883), some preclinical studies have explored the impact on stress-related behaviors in animal models. In studies using models of psychogenic stress, such as predator odor exposure, the administration of propranolol has been shown to have a significant anxiolytic effect. For instance, in mice subjected to predator odor-induced anxiety, propranolol treatment led to an increased duration spent in the open arms of the elevated plus-maze, a common behavioral test for anxiety. nih.gov However, it is important to note that these studies utilized racemic propranolol, and the specific contribution of dexpropranolol (B1210282) to these anxiolytic effects remains to be fully elucidated. Some research suggests that the anxiolytic properties may be linked to the beta-blocking activity of the levo-isomer, but further investigation into the independent effects of dexpropranolol is warranted.

Preclinical research has pointed towards a potential neuroprotective role for propranolol in the context of traumatic brain injury (TBI). Animal models of TBI have demonstrated that administration of propranolol can lead to improved outcomes. Studies have shown that propranolol may reduce cerebral edema, improve cerebral perfusion, and decrease neuroinflammation following a traumatic brain injury. researchgate.netnih.gov In a model of moderate-to-severe TBI in rats, a combination therapy that included propranolol resulted in improved short- and long-term measurements and a notable decrease in chronic neuroinflammation. researchgate.net Furthermore, a systematic review of preclinical studies suggests that propranolol may improve cognitive and motor function post-TBI by reducing neural injury and cell death. nih.gov While these findings are promising, the research has predominantly used the racemic mixture. The specific role of dexpropranolol hydrochloride in these neuroprotective and anti-inflammatory effects is an area that requires more direct investigation to separate its actions from the beta-blocking effects of levopropranolol.

The influence of adrenergic signaling on neuronal plasticity is a well-established area of neuroscience research. Studies investigating the effects of propranolol have provided insights into how beta-adrenergic receptor blockade can modulate neural activity and synaptic plasticity. For example, research has shown that propranolol can decrease neural activity in the hippocampus, a brain region critical for memory and learning. nih.gov Specifically, it has been observed to alter the activity of certain inhibitory interneurons, which could in turn affect the processing of fear memories. nih.gov While these findings highlight the role of beta-adrenergic modulation in neuronal function, they are based on studies using racemic propranolol. The direct effects of dexpropranolol hydrochloride, which lacks significant beta-blocking activity, on neuronal plasticity and synaptic function remain an area with limited specific preclinical data.

Onco-Pharmacological Research in Preclinical Cancer Models (e.g., Neuroblastoma)

Dexpropranolol hydrochloride, the (R)-(+)-enantiomer of propranolol, has been a subject of preclinical investigation to elucidate its potential as an anti-cancer agent. Much of the research in the context of neuroblastoma has been conducted using the racemic mixture, propranolol hydrochloride, which includes dexpropranolol. These studies have demonstrated significant anti-tumor activity in various preclinical models of this pediatric cancer.

In a comprehensive study, the anti-neuroblastoma activity of propranolol hydrochloride was identified through a high-throughput screening of FDA-approved drugs. nih.gov The research demonstrated that propranolol inhibited the growth of a panel of fifteen neuroblastoma cell lines. nih.gov This growth inhibition was found to be independent of the MYCN gene amplification status, a key prognostic marker in neuroblastoma. nih.govnih.gov The anti-tumor effect was attributed to the induction of apoptosis and a decrease in cellular proliferation. nih.govnih.gov

Further investigation into the specific enantiomers of propranolol revealed that dexpropranolol hydrochloride ((R)-(+)-propranolol HCl) exhibited comparable potency to the racemic mixture and the (S)-(-)-enantiomer in neuroblastoma cell lines. nih.govresearchgate.net The anti-cancer activity was shown to be dependent on the inhibition of the β2-adrenergic receptor (β2-AR), while antagonism of the β1-adrenergic receptor did not yield the same effects. nih.govnih.gov Mechanistically, treatment with propranolol led to the activation of p53 and p73 signaling pathways in vitro. nih.govnih.gov An increase in p53 levels was observed following treatment, along with a decrease in the phosphorylated form of its negative regulator, HDM2. nih.gov

The following table summarizes the in vitro activity of propranolol hydrochloride against a panel of human neuroblastoma cell lines:

Cell LineGenetic ProfileIC50 (µM)
SK-N-ASMYCN non-amplified114
CHP-212MYCN amplified126
SK-N-BE(2)MYCN amplified134
NGPMYCN amplified141
NLFMYCN non-amplified143
KELLYMYCN amplified147
N-GPNot specified150
SK-N-DZMYCN amplified151
IMR-32MYCN amplified154
LA-N-5MYCN amplified160
SK-N-FIMYCN non-amplified161
NB-69Not specified164
CHLA-20Not specified170
SK-N-SHMYCN non-amplified180
BE(2)-CMYCN amplified218

Data sourced from a study by Wolter et al., 2014. ecancer.org

In vivo studies using xenograft models of neuroblastoma have corroborated the in vitro findings. Propranolol was shown to inhibit the growth of neuroblastoma xenografts in mice. nih.govnih.gov Furthermore, it demonstrated a synergistic effect with the topoisomerase I inhibitor SN-38, the active metabolite of irinotecan. nih.govecancer.org

Beyond its effects related to β-adrenergic blockade, research has uncovered novel mechanisms of action for dexpropranolol in other cancer models that are independent of its beta-blocking activity. A significant finding is the ability of dexpropranolol to impair Epidermal Growth Factor Receptor (EGFR) trafficking and destabilize mutant p53. nih.govnih.govmdpi.com In preclinical models of aggressive gallbladder cancer expressing gain-of-function (GOF) mutant p53, dexpropranolol was shown to decrease the levels of EGFR at the cell surface by relocating the receptor to recycling endosomes. nih.govmdpi.com This action counteracts the enhanced EGFR recycling often seen in cancer cells with mutant p53. nih.gov

Moreover, dexpropranolol treatment led to the destabilization of the mutant p53 protein. nih.govnih.gov This occurs through a decrease in the phosphorylation of HSP90 by PKA and its subsequent interaction with mutant p53, thereby releasing the mutant protein for proteasomal degradation. nih.gov This dual effect on EGFR and mutant p53 signaling pathways suggests a broader therapeutic potential for dexpropranolol against a variety of cancers that are dependent on these oncogenic drivers. nih.govnih.govmdpi.com In a xenograft model using aggressive gallbladder cancer cells (G-415) with a GOF R282W mutant p53, a daily dose of dexpropranolol resulted in reduced tumor growth and extended survival in mice. nih.govmdpi.com

The following table outlines the key preclinical findings for dexpropranolol and propranolol in onco-pharmacological research:

CompoundCancer ModelKey FindingsMechanistic Insights
Propranolol HCl (racemic)Neuroblastoma Cell Lines (15 lines)Inhibition of cell growth, induction of apoptosis, decreased proliferation. nih.govecancer.orgβ2-adrenergic receptor antagonism, activation of p53 and p73 signaling. nih.govnih.gov
Propranolol HCl (racemic)Neuroblastoma XenograftsInhibition of tumor growth, synergistic with SN-38. nih.govecancer.orgNot specified in vivo
Dexpropranolol HClNeuroblastoma Cell LinesPotency comparable to racemic propranolol. nih.govresearchgate.netβ2-adrenergic receptor antagonism. nih.gov
Dexpropranolol HClGallbladder Cancer Xenografts (G-415 cells)Reduced tumor growth, extended survival. nih.govmdpi.comImpaired EGFR trafficking, destabilization of mutant p53. nih.govmdpi.com

These preclinical studies provide a strong rationale for further investigation into the clinical utility of dexpropranolol hydrochloride in the treatment of neuroblastoma and other cancers.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the enantiomeric purity of dexpropranolol hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For HPLC, employ chiral stationary phases (e.g., cellulose-based columns) with mobile phases optimized for resolving R- and S-enantiomers. Quantify using UV detection at 290 nm, referencing standard calibration curves. NMR can distinguish enantiomers via chiral derivatizing agents (e.g., Mosher’s acid chloride). Cross-validate results with polarimetry to confirm optical activity .

Q. How should researchers ensure compound integrity during dissolution testing of dexpropranolol hydrochloride in extended-release formulations?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., USP) using pH 1.5 and 6.8 buffer solutions to simulate gastric and intestinal conditions. Use paddle apparatus at 50–75 rpm, sampling at intervals (e.g., 1, 4, 8 hours). Quantify dissolved dexpropranolol via HPLC with a C18 column, mobile phase of acetonitrile-phosphate buffer (30:70 v/v), and detection at 290 nm. Validate methods per ICH Q2(R1) for linearity, accuracy, and precision .

Q. What safety protocols are critical when handling dexpropranolol hydrochloride in laboratory settings?

  • Methodological Answer : Use lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. In case of spills, contain using absorbent materials and dispose as hazardous waste. Avoid inhalation by working in fume hoods. For first aid, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 15–30°C, away from light and moisture .

Advanced Research Questions

Q. How do the pharmacological activities of dexpropranolol hydrochloride (R-enantiomer) compare to its S-enantiomer in preclinical models?

  • Methodological Answer : Conduct in vivo studies using animal models (e.g., anesthetized cats/dogs) to assess β-blockade efficacy. Administer equimolar doses of both enantiomers and measure heart rate responses to adrenaline-induced arrhythmias. Use ECG monitoring to quantify antiarrhythmic effects. Dexpropranolol shows lower potency: in cats, (-)-propranolol (S-enantiomer) required 0.5 mg/kg to reverse ouabain-induced tachycardia, while dexpropranolol (R-enantiomer) needed 2 mg/kg. Calculate Ki values via radioligand binding assays (β1AR: 1.8 nM for R vs. 0.4 nM for S) .

Q. What methodologies are appropriate for assessing the environmental impact of dexpropranolol hydrochloride in aquatic ecosystems?

  • Methodological Answer : Determine adsorption coefficients (Kd, Koc) using batch equilibrium experiments with sediment/water systems. Analyze via LC-MS/MS to measure partitioning. Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) at concentrations ≤1 mg/L. Compare degradation rates using photolysis (UV light) and biodegradation (OECD 301F). Note that propranolol hydrochloride exhibits higher adsorption (Koc = 350 L/kg) than the free base, reducing bioavailability .

Q. How can researchers optimize synthetic routes for dexpropranolol hydrochloride to improve yield and enantiomeric excess?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to enhance enantiomeric excess. For example, use lipases to selectively hydrolyze S-enantiomer esters. Purify via recrystallization in ethanol/water (3:1). Monitor reaction progress with chiral HPLC and optimize reaction conditions (temperature, solvent polarity) to minimize racemization. A 5-step synthesis (reduction, etherification, amination, separation, acidification) achieved 85% yield in a related hydrochloride compound .

Q. What experimental designs are recommended for studying dexpropranolol’s role in adrenergic signaling pathways in cardiomyocytes?

  • Methodological Answer : Use primary cardiomyocyte cultures or induced pluripotent stem cell (iPSC)-derived cardiomyocytes. Stimulate β-adrenergic receptors with isoproterenol (1 µM) and measure cAMP levels via ELISA. Compare dexpropranolol’s inhibition (IC50) to racemic propranolol. Employ calcium imaging (Fluo-4 AM) to assess L-type channel modulation. Validate pathway engagement using KEGG pathway analysis (hsa04261) and siRNA knockdown of β1AR/β2AR .

Methodological Best Practices

Q. How should researchers address contradictions in adsorption data between propranolol free base and hydrochloride forms in environmental studies?

  • Methodological Answer : Replicate experiments under standardized conditions (pH 7, 25°C) using both forms. Measure Kd values via batch tests with identical sediment types. Statistically analyze differences using ANOVA and report confidence intervals. Consider ion-specific effects: the hydrochloride form’s higher solubility may reduce adsorption, while the free base’s hydrophobicity increases it. Clarify environmental relevance by modeling real-world pH scenarios (e.g., wastewater pH 6–8) .

Q. What strategies ensure reproducibility in β-blocker efficacy studies across different animal models?

  • Methodological Answer : Standardize animal strains, anesthesia protocols, and dosing regimens (e.g., IV bolus vs. osmotic pump). Use telemetry for continuous ECG monitoring in conscious animals. Include positive controls (e.g., atenolol for β1 selectivity) and vehicle controls. Publish raw data and statistical code openly. Meta-analyze historical data to account for inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]-propan-2-ylazanium;chloride
Reactant of Route 2
Reactant of Route 2
[(2R)-2-hydroxy-3-naphthalen-1-yloxypropyl]-propan-2-ylazanium;chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.